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Compound of Interest

Compound Name:
3'-Bromo-5'-chloro-2'-

hydroxyacetophenone

Cat. No.: B1273138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS No. 59443-15-1). Due to the

limited availability of published experimental spectra for this specific molecule, this guide

presents predicted spectroscopic data based on the analysis of structurally similar compounds.

Detailed experimental protocols for obtaining and analyzing the actual spectroscopic data are

also provided.

Chemical Structure and Properties
IUPAC Name: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone

Synonyms: 5-Chloro-3-bromo-2-hydroxyacetophenone

Molecular Formula: C₈H₆BrClO₂[1][2]

Molecular Weight: 249.49 g/mol [1][2]

Melting Point: 100-103 °C[1]

Appearance: Light orange to yellow to green powder or crystals
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Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.

These predictions are derived from the known spectral characteristics of analogous substituted

acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 13.0 s 1H -OH (phenolic)

~7.8 d 1H Ar-H (H-6')

~7.6 d 1H Ar-H (H-4')

~2.6 s 3H -COCH₃ (methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Assignment

~203 C=O (ketone)

~158 C-2' (Ar-C-OH)

~138 C-4' (Ar-C-H)

~135 C-6' (Ar-C-H)

~125 C-5' (Ar-C-Cl)

~120 C-1' (Ar-C-C=O)

~118 C-3' (Ar-C-Br)

~26 -COCH₃ (methyl)
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Medium O-H stretch (phenolic)

~3080 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (methyl)

~1650 Strong C=O stretch (ketone)

~1580, ~1470 Medium C=C stretch (aromatic ring)

~1250 Medium C-O stretch (phenol)

~850 Strong C-H bend (aromatic, oop)

~750 Medium C-Cl stretch

~650 Medium C-Br stretch

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

248 High [M]⁺ (containing ⁷⁹Br and ³⁵Cl)

250 High
[M]⁺ (containing ⁸¹Br and ³⁵Cl

or ⁷⁹Br and ³⁷Cl)

252 Medium [M]⁺ (containing ⁸¹Br and ³⁷Cl)

233 High [M - CH₃]⁺

235 High [M - CH₃]⁺ isotopic peak

205 Medium [M - COCH₃]⁺

207 Medium [M - COCH₃]⁺ isotopic peak

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl

isotopes in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and

bromine/chlorine-containing fragments.
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3'-Bromo-5'-chloro-
2'-hydroxyacetophenone.

Sample Preparation
NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition
NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton

frequency of at least 300 MHz.

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical

parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo

Fisher Scientific).

Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Perform a

background scan before scanning the sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Mass Spectrometry:

Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry

(GC-MS) system or a system with a direct infusion probe, using Electron Ionization (EI) or

Electrospray Ionization (ESI).

Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum

over a mass range of m/z 50-500. For ESI, infuse the sample solution into the ion source

and acquire the spectrum in positive or negative ion mode.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthetic compound like 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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